molecular formula C9H12O B14449358 3-(Prop-1-en-2-yl)hex-5-yn-2-one CAS No. 75565-71-8

3-(Prop-1-en-2-yl)hex-5-yn-2-one

Cat. No.: B14449358
CAS No.: 75565-71-8
M. Wt: 136.19 g/mol
InChI Key: KCOCHJLYVKGSAM-UHFFFAOYSA-N
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Description

3-(Prop-1-en-2-yl)hex-5-yn-2-one: is an organic compound characterized by the presence of both an alkyne and a ketone functional group. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions, making it valuable in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-1-en-2-yl)hex-5-yn-2-one can be achieved through several methods. One common approach involves the alkylation of hex-5-yn-2-one with prop-1-en-2-yl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Hex-5-yn-2-one and prop-1-en-2-yl halide.

    Reagents: A strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Solvent: An aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-1-en-2-yl)hex-5-yn-2-one undergoes various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The alkyne group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or O3 in an organic solvent.

    Reduction: LiAlH4 in ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted alkynes or alkenes.

Scientific Research Applications

3-(Prop-1-en-2-yl)hex-5-yn-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Prop-1-en-2-yl)hex-5-yn-2-one involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds that may interact with enzymes or receptors. The ketone group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Hex-5-yn-2-one: Similar structure but lacks the prop-1-en-2-yl group.

    3-Phenyl-hex-5-en-2-one: Contains a phenyl group instead of the prop-1-en-2-yl group.

    6-Dimethylamino-1-phenyl-hex-5-en-1-yn-3-one: Contains additional functional groups, making it more complex.

Uniqueness

3-(Prop-1-en-2-yl)hex-5-yn-2-one is unique due to the presence of both an alkyne and a ketone functional group, along with the prop-1-en-2-yl substituent. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

75565-71-8

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

3-prop-1-en-2-ylhex-5-yn-2-one

InChI

InChI=1S/C9H12O/c1-5-6-9(7(2)3)8(4)10/h1,9H,2,6H2,3-4H3

InChI Key

KCOCHJLYVKGSAM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CC#C)C(=O)C

Origin of Product

United States

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